molecular formula C37H67N7O8 B133347 Ternatin heptapeptide CAS No. 148619-41-4

Ternatin heptapeptide

カタログ番号: B133347
CAS番号: 148619-41-4
分子量: 738.0 g/mol
InChIキー: ZMFVAIFXJWEOMH-PTPSPKLBSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ternatin is a cyclic heptapeptide originally isolated from the mushroom Coriolus versicolor (syn. Trametes versicolor), a species widely used in traditional Chinese medicine . Its structure is characterized by extensive N-methylation and a β-turn conformation critical for biological activity . Ternatin exhibits dual functionality:

  • Anti-adipogenic effects: Inhibits adipogenesis in 3T3-L1 murine preadipocytes with an IC50 of 27 nM by suppressing PPAR-γ, C/EBP-α, and SREBP-1c mRNA expression, thereby reducing lipid accumulation .
  • Cytotoxic effects: Targets the eukaryotic elongation factor 1A (eEF1A) ternary complex (eEF1A-GTP-aminoacyl-tRNA), inhibiting protein synthesis and cancer cell proliferation (IC50: 71 nM in HCT116 cells) .

At higher concentrations (10× IC50), Ternatin becomes cytotoxic, inducing eEF1A degradation . Its unique mechanism involves trapping eEF1A on ribosomes, a feature shared with structurally unrelated compounds like didemnin B .

準備方法

Solid-Phase Synthesis of Linear Heptapeptide Precursor

The synthesis of ternatin heptapeptide begins with the preparation of a linear heptapeptide precursor via SPPS. This method enables rapid assembly of the peptide backbone while minimizing side reactions. The process involves sequential coupling of Fmoc-protected amino acids to a resin-bound starting residue, typically using HBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as coupling agents .

Resin Selection and Initial Amino Acid Loading

Wang or 2-chlorotrityl chloride resins are preferred due to their compatibility with Fmoc chemistry and high loading capacities. For instance, Fmoc-dhML (dehydromethyl leucine), a critical non-proteinogenic amino acid in ternatin, is incorporated at position 3 using a 4-fold excess of the amino acid, achieving coupling efficiencies >95% . The resin is pre-swollen in dichloromethane (DCM) for 30 minutes before initial amino acid attachment.

Sequential Deprotection and Coupling

Each cycle involves:

  • Fmoc Deprotection : 20% piperidine in DMF (2 × 5 min)

  • Washing : DMF (3 × 1 min)

  • Coupling : Amino acid (4 eq), HATU (3.8 eq), and DIPEA (6 eq) in DMF (30–60 min)

  • Capping : Acetic anhydride/pyridine/DMF (1:1:8) for unreacted amines

Notably, N-methylated residues (e.g., N-Me-Ala, N-Me-Leu) require extended coupling times (up to 2 hours) due to steric hindrance .

Synthesis of Dehydromethyl Leucine (dhML)

DhML, a γ,δ-dehydro-β-methyl leucine derivative, is synthesized via a copper(I)-promoted S<sub>N</sub>2' reaction to establish its stereochemistry.

Two-Step Synthesis from Boc-(S)-Serine-OMe

  • Organozinc Reagent Formation :
    Boc-(S)-serine-OMe is treated with ZnCl<sub>2</sub> and TMSCl in THF at −78°C to generate a serine-derived organozinc species .

  • Copper-Mediated Allylic Alkylation :
    The organozinc reagent reacts with crotyl chloride (2 eq) in the presence of CuBr·DMS (50 mol%), yielding Boc-dhML-OMe in 43% isolated yield (1.6 g scale) .

StepReagentsConditionsYield
1ZnCl<sub>2</sub>, TMSCl, THF−78°C, 1 h85%
2CuBr·DMS, crotyl chlorideRT, 12 h43%

Fmoc Protection for SPPS

Boc-dhML-OMe undergoes Boc-to-Fmoc exchange using Fmoc-OSu (Fmoc-N-hydroxysuccinimide ester) in DCM, followed by ester hydrolysis with LiOH in THF/H<sub>2</sub>O (4:1) to afford Fmoc-dhML (5) in 92% yield over two steps .

Macrocyclization Strategies

Cyclization of the linear heptapeptide precursor is the most critical and yield-determining step. Two primary sites (A and B) have been investigated for ring closure .

Cyclization Site Optimization

  • Site A : Between N-Me-Ala7 and Leu1 (low yielding due to steric strain)

  • Site B : Between β-OH-Leu7 and Ile4 (favored for improved conformational flexibility)

Cyclization SiteLinear PrecursorCoupling ReagentYield
AH-Leu-(N-Me-Ala)-...-N-Me-Ala-OHHATU/DIPEA46%
BH-Ile-(β-OH-Leu)-...-N-Me-Ala-OHPyBOP/DIEA63%

Cyclization at site B using PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) in diluted DCM (0.1 mM) achieves 63% yield compared to 46% at site A .

Stereochemical Control in Ternatin Analogs

The synthesis of SR-A3 and SS-A3 epimers highlights the importance of stereochemical precision.

Incorporation of (S,R)- and (S,S)-N-Me-β-OH-Leu

  • Fmoc-(S,R)-N-Me-β-OH-Leu : Prepared via Sharpless asymmetric epoxidation of allylglycine followed by regioselective ring opening .

  • Coupling Efficiency : 89% for (S,R) vs. 78% for (S,S) epimer due to differential steric effects .

Final Cyclization and Purification

Crude cyclic peptides are purified by preparative HPLC (C18 column, 10–90% MeCN/H<sub>2</sub>O + 0.1% TFA) to yield:

  • SR-A3 : 21 mg (35% overall)

  • SS-A3 : 5 mg (21% overall)

  • Ternatin-4 : 27 mg (70% overall)

Scalable Synthesis and Process Improvements

Recent advancements address initial limitations in dhML synthesis and cyclization scalability.

Second-Generation dhML Synthesis

Replacing the chiral auxiliary-based route with the Cu(I)-mediated method reduces steps from six to two and increases yield from 12% to 43% .

Continuous-Flow Cyclization

Pilot studies using a tubular reactor (0.5 mm ID, 10 m length) with 0.1 mM peptide in DCM show:

  • 98% conversion in 2 hours

  • 59% isolated yield (vs. 63% batch)

Analytical Characterization

Critical quality attributes are verified through:

  • HRMS : m/z 738.4872 [M+H]<sup>+</sup> (calc. 738.4876)

  • NMR : <sup>13</sup>C NMR confirms seven N-methyl groups (δ 28.9–31.7 ppm)

  • CD Spectroscopy : Negative band at 228 nm confirms β-turn structure

化学反応の分析

Synthetic Routes and Cyclization Strategies

Ternatin’s synthesis involves solid-phase peptide synthesis (SPPS) for linear precursors followed by solution-phase cyclization (Figure 1). Key steps include:

  • Linear heptapeptide assembly : Fmoc-based SPPS using N-methylated and β-hydroxylated amino acids (e.g., N-Me-β-OH-Leu) .

  • Cyclization efficiency : Site-specific cyclization at position B achieves 63% yield , outperforming cyclization at position A (46%) .

  • Protecting group strategy : Boc-to-Fmoc exchange and allylic amination with CuBr·DMS enable stereocontrolled synthesis of dehydro-homoleucine residues .

Table 1: Comparative Yields in Ternatin Synthesis

StepYield (%)Conditions
Linear SPPS70–80Fmoc chemistry, DMF
Cyclization (Site B)63DIPEA, HATU, DCM/DMF
Final deprotection95TFA/water/TIS (95:2.5:2.5)

Structural Modifications and Activity

Substitutions at specific residues dramatically alter cytotoxicity and target binding:

  • Position 4 (Leu → dehydro-homoleucine) : Enhances cytotoxicity (IC₅₀ 4.6 nM vs. 71 nM for wild-type) .

  • Position 6 (N-Me-Ala → pipecolic acid) : Improves eEF1A binding affinity by 10-fold .

  • Stereochemical variants : (2S,4R)-dehydro-homoleucine outperforms (2S,4S) in cell proliferation assays .

Table 2: Impact of Residue Substitutions on Cytotoxicity

VariantIC₅₀ (nM)Target Binding (Kₐ)
Wild-type Ternatin71 ± 101.2 µM
Compound 3 (Pipecolic)35 ± 50.6 µM
Compound 4 (dhLeu + Pipecolic)4.6 ± 1.00.12 µM

Mechanism of Action via Chemical Probes

Photoaffinity labeling and click chemistry reveal direct interactions with eukaryotic elongation factor 1A (eEF1A) :

  • Probe 5 (ternatin-4-Ala with photo-leucine and alkyne): Labels a 50-kDa protein (eEF1A) with saturation at 10 µM .

  • Competition assays : Pre-treatment with compound 4 (IC₅₀ 4.6 nM) abolishes labeling, confirming target specificity .

  • Mutagenesis : Ala399 mutation in eEF1A disrupts binding, implicating a hydrophobic pocket in ternary complex inhibition .

Solubility and Stability

Ternatin’s N-methylation enhances solubility in polar aprotic solvents:

  • DMF/DMSO : >10 mg/mL .

  • Methanol/ethanol : ~5 mg/mL .

  • Aqueous buffers : Limited solubility (<1 mg/mL) without surfactants .

Biological Derivatization Studies

  • [D-Leu⁷]Ternatin : Retains anti-hyperglycemic activity but reduces adipogenesis inhibition (EC₅₀ 27 nM → 45 nM) .

  • Ternatin-4-Ala (2) : Inactive in adipogenesis and cytotoxicity assays, confirming Leu-4’s critical role .

Reaction Optimization Challenges

  • Epimerization risk : β-hydroxy leucine residues require low-temperature coupling (0–4°C) to prevent racemization .

  • Cyclization bottlenecks : High dilution (0.1 mM) minimizes oligomerization during macrocycle formation .

Ternatin’s chemical reactivity and bioactivity are intricately linked to its macrocyclic scaffold and N-methylation pattern. Strategic substitutions and advanced synthetic techniques have yielded variants with >500-fold improved cytotoxicity, positioning this scaffold as a versatile platform for targeting eEF1A in cancer and viral infections .

科学的研究の応用

Anticancer Properties

Ternatin has been identified as a potent cytotoxic agent against various cancer cell lines. Research indicates that ternatin and its synthetic derivatives exhibit significant anti-proliferative effects, with some variants showing up to 500-fold greater potency compared to the original compound.

Case Studies

  • In a study involving 21 different cancer cell lines, ternatin exhibited consistent anti-proliferative activity across all tested lines, suggesting a common mechanism of action .

Anti-Adipogenic Effects

Beyond its anticancer properties, ternatin also demonstrates significant anti-adipogenic effects, making it a candidate for obesity treatment.

Ternatin inhibits adipogenesis at low nanomolar concentrations (EC50 around 20 nM ). It effectively reduces fat accumulation in 3T3-L1 adipocytes and has shown promise in animal models for type 2 diabetes:

  • Weight Management : In KK-A(y) mice, both ternatin and its derivative [D-Leu(7)]ternatin suppressed hyperglycemia and fatty acid synthesis .
  • Mechanistic Insights : The compound lowers SREBP-1c mRNA levels in hepatocyte cells, indicating a direct impact on lipid metabolism .

Potential in Infectious Disease Treatment

Recent studies have explored the potential of ternatin derivatives in combating viral infections, particularly SARS-CoV-2.

Research Findings

Ternatin-4 has been shown to inhibit SARS-CoV-2 replication by targeting eEF1A, thereby suggesting its utility in antiviral therapies . This highlights the versatility of ternatin beyond oncology and metabolic disorders.

Summary of Applications

ApplicationKey FindingsReferences
AnticancerPotent cytotoxicity against multiple cancer lines
Anti-AdipogenicInhibits fat accumulation; lowers SREBP-1c mRNA
Infectious DiseaseInhibits SARS-CoV-2 replication

作用機序

テルナチンは、伸長因子-1A三元複合体(eEF1A・GTP・アミノアシルtRNA)に結合することでその効果を発揮します。この結合は、eEF1Aの正常な機能を阻害し、タンパク質合成中の新生ポリペプチド鎖の適切な伸長を妨げます。 その結果、タンパク質翻訳が阻害され、細胞に細胞毒性効果をもたらします .

類似化合物:

    ディデムニン: 伸長因子-1A三元複合体を標的とする別の環状ペプチドですが、異なる動態特性を示します。

    シトトリエニン: eEF1Aに結合し、タンパク質合成を阻害する天然物。

テルナチンの独自性: テルナチンは、eEF1A三元複合体に対する特異的な結合親和性、およびeEF1Aの分解を誘導する能力のためにユニークです。 この分解は、ディデムニンなどの他の類似化合物では観察されず、テルナチンは治療開発のための独特で貴重な化合物となっています .

類似化合物との比較

Structural and Functional Analogues

Compound Structure Key Features Biological Target Potency (IC50/EC50) Source/Derivation
Ternatin Cyclic heptapeptide (N-methylated) β-turn structure essential for anti-adipogenic activity; inhibits eEF1A ternary complex eEF1A-GTP-aminoacyl-tRNA 27 nM (anti-adipogenic), 71 nM (HCT116) Coriolus versicolor
Ternatin-4 Hybrid cyclic heptapeptide Incorporates dehydromethyl leucine/pipecolic acid residues; 10× more potent than Ternatin eEF1A ternary complex 4.6 nM (HCT116) Synthetic derivative of Ternatin
[D-Leu7]-Ternatin Modified cyclic heptapeptide Enhanced cytotoxicity (12× higher than Ternatin); inhibits PTP1B PTP1B 14.8 µM (PTP1B) Synthetic derivative
Plitidepsin Depsipeptide Marine-derived; shares eEF1A target but distinct binding kinetics eEF1A Similar target affinity Marine tunicate
Surfactin Cyclic lipopeptide (β-hydroxy fatty acid) Antimicrobial/anti-inflammatory; distinct lipid tail enables membrane disruption Microbial membranes N/A (broad-spectrum activity) Bacillus subtilis

Mechanistic Differentiation

  • Ternatin vs. Didemnin B : Both inhibit eEF1A, but Ternatin specifically traps eEF1A on elongating ribosomes and induces its degradation, while didemnin B binds competitively without degradation .
  • Ternatin vs. Surfactin : Unlike Ternatin’s ribosomal targeting, surfactin acts via membrane disruption due to its lipid tail, highlighting structural diversity among heptapeptides .
  • Ternatin vs. Flavonoid Ternatin: A namesake flavonoid from Egletes viscosa lacks peptide structure and exhibits antithrombotic/anti-inflammatory effects, underscoring nomenclature pitfalls .

生物活性

Ternatin is an N-methylated cyclic heptapeptide that has garnered attention for its significant biological activity, particularly in the context of cancer treatment and metabolic regulation. This article provides a comprehensive overview of the biological activity of ternatin, including its mechanisms of action, effects on cellular processes, and potential therapeutic applications.

Structure and Composition

Ternatin consists of seven amino acids arranged in a cyclic structure, with notable modifications such as N-methylation. Its molecular formula and structural characteristics contribute to its unique biological properties. The cyclic nature enhances its stability and interaction with biological targets.

Ternatin exhibits several mechanisms through which it exerts its biological effects:

  • Inhibition of Adipogenesis : Ternatin has been shown to inhibit adipogenesis at low nanomolar concentrations (EC50 = 20 nM) by affecting key signaling pathways involved in fat cell differentiation .
  • Cytotoxicity : At higher concentrations, ternatin demonstrates cytotoxic effects against various cancer cell lines. The IC50 values for cell proliferation inhibition vary, with reports indicating values around 71 ± 10 nM for HCT116 cells .
  • Targeting Protein Synthesis : Ternatin inhibits the elongation phase of protein synthesis by targeting eukaryotic elongation factor-1α (eEF1A). This mechanism is crucial for its anti-proliferative effects in cancer cells .

Biological Activity Data

The following table summarizes key findings from studies on the biological activity of ternatin:

Biological Activity Concentration (nM) IC50 (nM) Effect
Inhibition of Adipogenesis20-Significant inhibition
Cytotoxicity in HCT116 Cells-71 ± 10Cell proliferation inhibition
Targeting eEF1A-460 ± 71Inhibition of protein synthesis

Study on Adipogenesis and Hyperglycemia

A study demonstrated that ternatin effectively lowers SREBP-1c mRNA levels in hepatocyte cells, contributing to reduced fatty acid synthesis and prevention of hyperglycemia in KK-Ay mice. This indicates a potential role for ternatin in metabolic disorders related to obesity and diabetes .

Cancer Cell Line Testing

In a comprehensive evaluation across various cancer cell lines, ternatin and its derivatives were tested for their cytotoxic effects. The results showed that structural modifications significantly enhanced potency, with some derivatives being up to 500-fold more effective than the original compound . The strong correlation in IC50 values across different cell lines suggests a consistent mechanism of action.

Q & A

Basic Research Questions

Q. What methodological approaches are recommended for elucidating the structural conformation of Ternatin heptapeptide?

To determine the structure of this compound, researchers should employ nuclear magnetic resonance (NMR) spectroscopy for resolving its cyclic heptapeptide backbone and N-methylation patterns. High-performance liquid chromatography (HPLC) ensures purity, while Fourier-transform infrared (FTIR) spectroscopy confirms functional groups. These techniques collectively validate the peptide’s structural integrity and modifications .

Q. How can batch-to-batch variability in this compound synthesis impact experimental reproducibility?

Batch inconsistencies in peptide content, salt impurities, or solubility can arise due to limited quality control (e.g., only mass spectrometry [MS] and HPLC analysis). To mitigate this, researchers should request additional analyses (e.g., peptide content quantification, TFA removal validation) for sensitive assays like cell-based studies. Cross-batch comparisons under standardized conditions are critical .

Q. What in vitro assays are most appropriate for assessing the anticancer efficacy of this compound?

Cell viability assays (e.g., MTT or ATP-based luminescence) and apoptosis markers (e.g., caspase-3 activation) are standard. Validate results using multiple cell lines and dose-response curves. Include positive controls (e.g., established chemotherapeutics) and ensure assays are performed in triplicate to account for biological variability .

Q. What are the limitations of solid-phase peptide synthesis (SPPS) for producing this compound?

SPPS challenges include low yields due to the peptide’s cyclic structure and N-methylation, which hinder coupling efficiency. Optimize protocols by using advanced resins, coupling reagents (e.g., HATU), and iterative purification via reverse-phase HPLC. Scalability remains a concern for preclinical studies .

Advanced Research Questions

Q. How can PEGylation strategies enhance the aqueous solubility and stability of this compound?

Conjugation with polyethylene glycol (PEG) via esterification at the β-hydroxyl group improves solubility by 14.33% and reduces degradation by 2.3-fold. Validate conjugation success using FTIR (ester bond confirmation) and HPLC (purity post-modification). PEG20kDa is optimal for balancing solubility and steric effects .

Q. How can researchers resolve discrepancies between in vitro bioactivity and in vivo efficacy data for this compound?

Discrepancies often arise from poor pharmacokinetics (e.g., rapid clearance). Conduct bioavailability studies using LC-MS to measure plasma concentrations. Modify delivery systems (e.g., liposomal encapsulation) or optimize dosing regimens. Cross-validate findings with in silico pharmacokinetic models .

Q. What techniques characterize the N-methylation pattern of this compound, and how does it influence bioactivity?

High-resolution MS identifies methylation sites, while NMR reveals spatial arrangements. N-methylation enhances proteolytic stability and target binding affinity. Compare methylated vs. non-methylated analogs in in vitro assays to isolate functional contributions .

Q. How can molecular dynamics (MD) simulations improve understanding of this compound’s target interactions?

MD simulations model peptide-receptor binding kinetics and conformational flexibility. Pair simulations with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for experimental validation. Focus on residues critical for binding (e.g., hydrophobic motifs) .

Q. What strategies mitigate off-target effects of this compound in preclinical models?

Perform selectivity screens against related targets (e.g., other kinases or receptors). Use CRISPR-Cas9 knockout models to confirm target specificity. Structural modifications (e.g., substituting non-critical residues) can reduce off-target binding .

Q. How should researchers design experiments to analyze contradictory data on this compound’s mechanism of action?

Apply multi-omics approaches (e.g., transcriptomics/proteomics) to identify downstream pathways. Use orthogonal assays (e.g., Western blotting vs. immunofluorescence) to confirm findings. Meta-analyses of published data can highlight contextual factors (e.g., cell type-specific effects) .

特性

IUPAC Name

(3S,6S,9S,12S,15R,18R,21R)-15-[(2S)-butan-2-yl]-18-[(1R)-1-hydroxy-2-methylpropyl]-1,3,4,10,12,13,21-heptamethyl-6,9-bis(2-methylpropyl)-1,4,7,10,13,16,19-heptazacyclohenicosane-2,5,8,11,14,17,20-heptone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H67N7O8/c1-16-22(8)28-37(52)43(14)25(11)35(50)44(15)27(18-20(4)5)32(47)38-26(17-19(2)3)36(51)42(13)24(10)34(49)41(12)23(9)31(46)40-29(33(48)39-28)30(45)21(6)7/h19-30,45H,16-18H2,1-15H3,(H,38,47)(H,39,48)(H,40,46)/t22-,23+,24-,25-,26-,27-,28+,29+,30+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMFVAIFXJWEOMH-PTPSPKLBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1C(=O)N(C(C(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)NC(C(=O)N1)C(C(C)C)O)C)C)C)C)CC(C)C)CC(C)C)C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H]1C(=O)N([C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)N([C@@H](C(=O)N[C@@H](C(=O)N1)[C@@H](C(C)C)O)C)C)C)C)CC(C)C)CC(C)C)C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H67N7O8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20933442
Record name Ternatin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20933442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

738.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

148619-41-4
Record name Ternatin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20933442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Ternatin heptapeptide
Ternatin heptapeptide
Ternatin heptapeptide
Ternatin heptapeptide
Ternatin heptapeptide
Ternatin heptapeptide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。